molecular formula C19H16N4O2S B2656706 N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1421458-61-8

N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2656706
CAS No.: 1421458-61-8
M. Wt: 364.42
InChI Key: FZFCYLWLWHWJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide” is a heterocyclic compound. It contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms and is known for its biological activity . The compound also contains a thiazole ring, another five-membered ring with sulfur and nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds often involves a ‘one-pot’ reductive cyclization process . For instance, a compound with a similar structure was synthesized by the ‘one-pot’ reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde, using sodium dithionite as a reductive cyclizing agent in DMSO as a solvent .


Molecular Structure Analysis

The molecular structure of this compound can be elucidated based on IR, 1H-NMR, 13C-NMR, and LC-MS data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antihypertensive Applications

N-(biphenylylmethyl)imidazoles, structurally related to N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide, have been identified as potent, orally active antihypertensive agents. These compounds demonstrate a significant ability to antagonize angiotensin II receptors, leading to their development for the treatment of hypertension (Carini et al., 1991).

Synthetic Methodologies and Structural Analyses

The compound has been implicated in studies exploring synthetic methodologies and crystal structure analyses. For instance, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate was reported as a side product in the synthesis of an antitubercular agent, highlighting its relevance in synthetic organic chemistry and drug discovery processes (Richter et al., 2023).

Photochemical Studies

Research has also delved into the photochemical reactions of structurally similar compounds, such as 2-(4-thiazolyl)-1H-benzimidazole. These studies offer insights into the behavior of these compounds under light exposure, which is crucial for understanding their stability and potential applications in photo-initiated processes (Mahran et al., 1983).

Anticancer and Anti-inflammatory Properties

The synthesis of novel compounds derived from this chemical scaffold has shown promise in the development of anti-inflammatory and analgesic agents. These efforts underscore the therapeutic potential of these compounds in treating conditions characterized by inflammation and pain (Abu‐Hashem et al., 2020).

Antitumor Activity

Several derivatives have been synthesized and evaluated for their antitumor activity. This research is pivotal for the discovery of new chemotherapeutic agents, with some compounds demonstrating significant efficacy against various cancer cell lines, indicating the potential for further development in cancer therapy (Ravinaik et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of activities associated with thiazoles and imidazoles, this compound could be a promising candidate for drug development .

Properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-25-13-8-6-12(7-9-13)15-10-20-17(22-15)11-21-18(24)19-23-14-4-2-3-5-16(14)26-19/h2-10H,11H2,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFCYLWLWHWJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)CNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.